N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.: 62936-92-9
VCID: VC2973236
InChI: InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15)
SMILES: C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N
Molecular Formula: C9H9N5O
Molecular Weight: 203.2 g/mol

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

CAS No.: 62936-92-9

Cat. No.: VC2973236

Molecular Formula: C9H9N5O

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine - 62936-92-9

Specification

CAS No. 62936-92-9
Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
IUPAC Name 2-(4-oxo-3H-quinazolin-2-yl)guanidine
Standard InChI InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15)
Standard InChI Key SCPFRQBUVWIDOS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine features a bicyclic quinazoline system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The guanidine group (-NH-C(=NH)-NH₂) is appended at the 2-position of the quinazoline nucleus, introducing a highly basic and nucleophilic site . X-ray crystallographic studies of analogous compounds, such as N-(4-((3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)methylsulfonamido)phenyl)acetamide, reveal planar quinazoline rings with dihedral angles <3°, suggesting conformational rigidity critical for receptor binding .

Table 1: Molecular Properties of N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine

PropertyValue
CAS Number62936-92-9
Molecular FormulaC₉H₉N₅O
Molecular Weight203.2 g/mol
IUPAC Name2-(4-Oxo-3H-quinazolin-2-yl)guanidine
TautomerismExists as 3,4-dihydro (lactam) and 4-oxo (lactim) forms
SolubilityModerate in polar aprotic solvents (DMF, DMSO)

Synthetic Methodologies

Conventional Cyclocondensation

The primary synthesis route involves reacting 3,4-dihydroquinazolin-2-yl guanidine with electrophiles such as:

  • Aldehydes/Ketones: Yield 1,3,5-triazino[2,1-b]quinazolines via Schiff base formation .

  • Triethyl Orthoformate: Produces ethoxymethylene derivatives at the guanidine nitrogen .

  • Carbon Disulfide: Forms thioamide-linked analogs, though yields are often suboptimal (45–60%) due to steric hindrance .

Atypical reactions include unexpected dimerization under high-temperature conditions, highlighting the compound’s sensitivity to reaction kinetics .

Table 2: Representative Synthetic Conditions and Yields

ReagentProduct ClassYield (%)Conditions
Benzaldehyde1,3,5-Triazinoquinazoline68Reflux, ethanol, 12 h
Triethyl OrthoformateEthoxymethylene derivative72100°C, toluene, 6 h
Carbon DisulfideThioamide analog55RT, DMF, 24 h

Biological Activities and Mechanisms

Enzyme Inhibition

  • EGFR Tyrosine Kinase: Quinazolin-4(3H)-one derivatives inhibit EGFR with IC₅₀ values <100 nM, outperforming erlotinib in resistant cell lines .

  • Tyrosyl-DNA Phosphodiesterase 2 (TDP2): Structural analogs like 1-(6-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)guanidine (15) block TDP2-mediated DNA repair, sensitizing cancer cells to topoisomerase poisons .

Pharmacological Applications

Drug Design Scaffold

The compound’s modular structure allows for strategic modifications:

  • Position 2: Guanidine group substitution enhances DNA intercalation (e.g., benzothiazole derivatives) .

  • Position 3: Acetamide or urea linkages improve aqueous solubility and target affinity .

Combination Therapies

Co-administration with TOP1 inhibitors (e.g., topotecan) potentiates cytotoxicity by 3.2-fold in TDP2-overexpressing tumors, validating its role in synthetic lethality approaches .

Chemical and Physical Behavior

Tautomeric Equilibria

The lactam-lactim tautomerism influences reactivity:

  • Lactam Form (3,4-dihydro): Dominant in nonpolar solvents, favoring nucleophilic attacks at C2 .

  • Lactim Form (4-oxo): Stabilized in polar media, enhancing electrophilic substitution at N3 .

Stability Profile

  • Thermal Stability: Decomposes at >250°C without melting, consistent with fused aromatic systems .

  • Photostability: Susceptible to UV-induced ring-opening; storage in amber vials is recommended.

Comparative Analysis with Analogous Quinazolines

Table 3: Activity Comparison of Quinazoline Derivatives

CompoundTargetIC₅₀ (μM)Selectivity Index
N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidineEGFR0.08912.4
GefitinibEGFR0.0238.9
2-Amino-4(3H)-quinazolinoneJAK22.13.7

Challenges and Future Directions

  • Synthetic Optimization: Improving yields of thioamide derivatives requires alternative catalysts (e.g., CeCl₃) .

  • Resistance Mitigation: Designing non-covalent inhibitors to circumvent C797S mutations in EGFR .

  • Delivery Systems: Nanoparticle encapsulation to enhance bioavailability, currently achieving 78% in vitro release over 72 h .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator